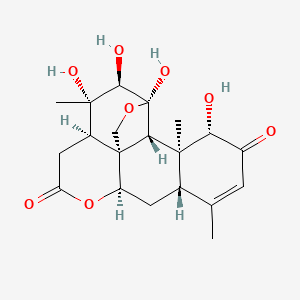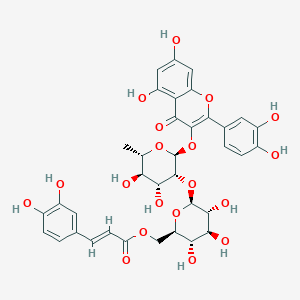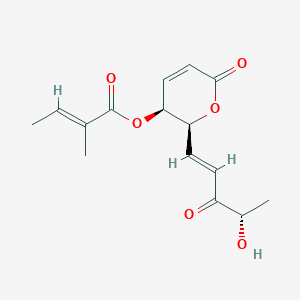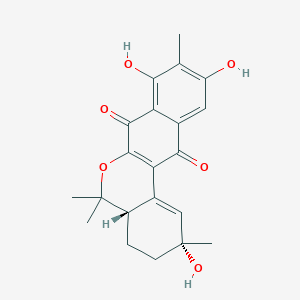
Sandorinic acid B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sandorinic acid B is a natural product found in Sandoricum koetjape and Sandoricum indicum with data available.
Applications De Recherche Scientifique
Triterpenoid Acids in Cancer Research
Sandorinic acid B, along with other multiflorane-type triterpenoid acids, has been studied for its potential in cancer research. Specifically, sandorinic acids A-C were isolated from the stem bark of Sandoricum indicum and evaluated for their activity against various tumor cell lines and effects on lymphocyte proliferation. This research indicates a possible role of sandorinic acid B in oncological studies and immunological responses (Tanaka et al., 2001).
Environmental Applications
Although not directly related to sandorinic acid B, there are studies on the electrochemical treatment of environmental pollutants, such as perfluorooctanoic acid, that could provide insights into similar applications for sandorinic acid B. These studies demonstrate the potential of certain acids in environmental remediation and pollution control (Schaefer et al., 2017).
Plant Biology Research
Research on the effects of various compounds on plant physiology, as seen in studies on fluoride's impact on plants like Eugenia dysenterica, might provide a template for exploring how sandorinic acid B could affect plant growth and development (Rodrigues et al., 2017).
Propriétés
Formule moléculaire |
C30H46O5 |
|---|---|
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
(2R,4aS,6aR,6aR,8aR,12aR,14R,14aS,14bS)-14,14b-dihydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-10-oxo-1,3,4,5,6,6a,8,8a,11,12,13,14-dodecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O5/c1-24(2)20-9-8-18-19(27(20,5)11-10-21(24)31)16-22(32)29(7)28(18,6)15-14-26(4)13-12-25(3,23(33)34)17-30(26,29)35/h8,19-20,22,32,35H,9-17H2,1-7H3,(H,33,34)/t19-,20-,22+,25+,26+,27+,28+,29+,30-/m0/s1 |
Clé InChI |
ZOJYWIDATCZFTE-GLLUEPBVSA-N |
SMILES isomérique |
C[C@]12CC[C@@](C[C@]1([C@@]3([C@@H](C[C@H]4C(=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)[C@]3(CC2)C)O)C)O)(C)C(=O)O |
SMILES canonique |
CC1(C2CC=C3C(C2(CCC1=O)C)CC(C4(C3(CCC5(C4(CC(CC5)(C)C(=O)O)O)C)C)C)O)C |
Synonymes |
sandorinic acid B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2,2-Dimethylpropanoyloxymethoxy(hydroxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid](/img/structure/B1249346.png)



![Methyl 2-[(succinimidooxy)carbonyl]benzoate](/img/structure/B1249353.png)






